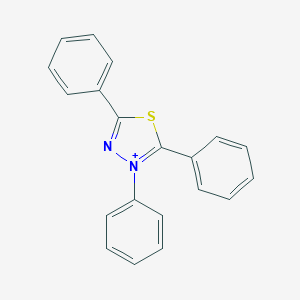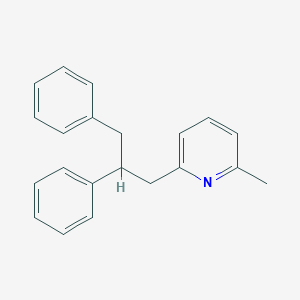
2-(2,3-Diphenylpropyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Diphenylpropyl)-6-methylpyridine, also known as DMPP, is a compound that has gained attention for its potential pharmacological properties. DMPP belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists. The compound has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Mecanismo De Acción
2-(2,3-Diphenylpropyl)-6-methylpyridine acts as an agonist of nAChRs, which are a type of receptor found in the brain and other tissues. These receptors play a role in various physiological processes, including cognition, memory, and movement. 2-(2,3-Diphenylpropyl)-6-methylpyridine binds to these receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This increase in neurotransmitter release is thought to be responsible for the therapeutic effects of 2-(2,3-Diphenylpropyl)-6-methylpyridine.
Biochemical and Physiological Effects
2-(2,3-Diphenylpropyl)-6-methylpyridine has been shown to have various biochemical and physiological effects. In animal models, 2-(2,3-Diphenylpropyl)-6-methylpyridine has been shown to improve cognitive function and memory. It has also been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in movement and cognition. 2-(2,3-Diphenylpropyl)-6-methylpyridine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,3-Diphenylpropyl)-6-methylpyridine is its potential use in the treatment of various diseases. Its ability to improve cognitive function and memory makes it a promising candidate for the treatment of Alzheimer's disease. 2-(2,3-Diphenylpropyl)-6-methylpyridine's ability to increase the release of dopamine and acetylcholine also makes it a potential treatment for Parkinson's disease and schizophrenia. However, one of the limitations of 2-(2,3-Diphenylpropyl)-6-methylpyridine is its potential toxicity. Studies have shown that high doses of 2-(2,3-Diphenylpropyl)-6-methylpyridine can cause toxicity in animal models, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-Diphenylpropyl)-6-methylpyridine. One area of research is the development of new and more efficient synthesis methods for 2-(2,3-Diphenylpropyl)-6-methylpyridine. Another area of research is the investigation of 2-(2,3-Diphenylpropyl)-6-methylpyridine's potential use in the treatment of other diseases, such as multiple sclerosis and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,3-Diphenylpropyl)-6-methylpyridine in clinical settings. Finally, the development of new nAChR agonists based on the structure of 2-(2,3-Diphenylpropyl)-6-methylpyridine may lead to the discovery of new and more effective treatments for various diseases.
Métodos De Síntesis
2-(2,3-Diphenylpropyl)-6-methylpyridine can be synthesized through a multi-step process that involves the reaction of 2-bromo-3-methylpyridine with 2,3-diphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain 2-(2,3-Diphenylpropyl)-6-methylpyridine in its pure form.
Aplicaciones Científicas De Investigación
2-(2,3-Diphenylpropyl)-6-methylpyridine has been studied for its potential use in the treatment of various diseases. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-(2,3-Diphenylpropyl)-6-methylpyridine can improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2,3-Diphenylpropyl)-6-methylpyridine has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Propiedades
Fórmula molecular |
C21H21N |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(2,3-diphenylpropyl)-6-methylpyridine |
InChI |
InChI=1S/C21H21N/c1-17-9-8-14-21(22-17)16-20(19-12-6-3-7-13-19)15-18-10-4-2-5-11-18/h2-14,20H,15-16H2,1H3 |
Clave InChI |
HNNKEMLGIJUJRS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NC(=CC=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
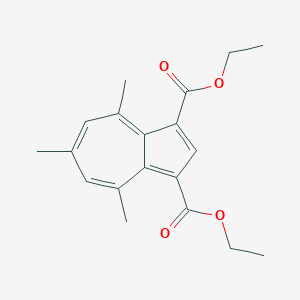
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)

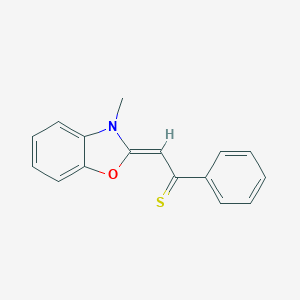
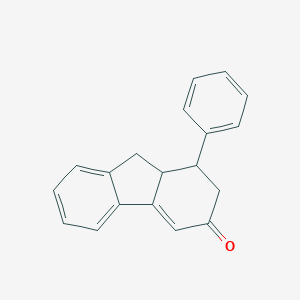

![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

